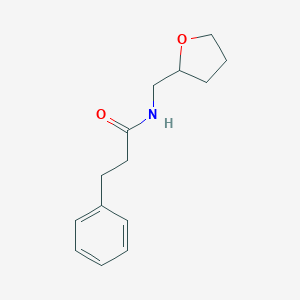

![molecular formula C16H17NO3S2 B438467 Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 329923-64-0](/img/structure/B438467.png)

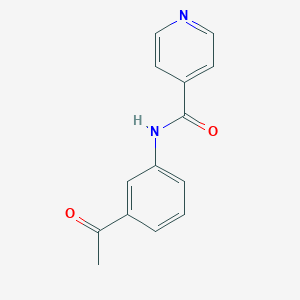

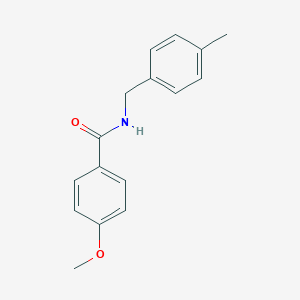

Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a complex organic compound. It belongs to the class of organic compounds known as thiophene carboxamides . These are compounds containing a thiophene ring which bears a carboxamide .

Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives often involve cyclization of S-containing alkyne substrates . Many of these cyclization reactions leading to thiophenes have been performed under mild conditions (even at room temperature, in particular with iodocyclizations) in classical organic solvents .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Interactions

Research on related compounds of Methyl 6-methyl-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reveals insights into their crystal structure and molecular interactions. For instance, the study of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate demonstrated that the compound is characterized by a thiophene ring substituted with a 2-amino group and a 3-methyl ester group. The crystal structure is stabilized by intra- and intermolecular N-H···O hydrogen bonds, emphasizing the importance of these interactions in the compound's stability and potential molecular binding properties (Vasu et al., 2004).

Antibacterial and Antifungal Activities

Further research into thiophene derivatives showcases their potential in medical applications, particularly due to their antibacterial and antifungal activities. Two biologically active thiophene-3-carboxamide derivatives were studied, highlighting their significant antibacterial and antifungal properties. The studies reveal how the m-toluidine and p-toluidine rings in these compounds are oriented in relation to their thiophene rings, which could be critical for their biological activity. The compounds' structures are locked by an intramolecular N-H.N hydrogen bond, reducing conformational flexibility and potentially enhancing their biological efficacy (Vasu et al., 2005).

Synthesis and Characterization

The synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid from related precursors using Et3SiH/I2 as a reducing agent showcases the chemical versatility and synthetic accessibility of these compounds. This process, characterized by various spectroscopic methods, lays the groundwork for further functionalization and exploration of their potential applications in various fields, including materials science and pharmacology (S. Jayaraman et al., 2010).

Eigenschaften

IUPAC Name |

methyl 6-methyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S2/c1-9-5-6-10-12(8-9)22-15(13(10)16(19)20-2)17-14(18)11-4-3-7-21-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDILSNVRGSVYPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

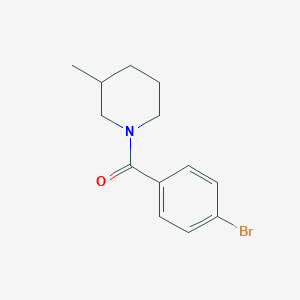

![1,3-Benzodioxol-5-yl[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B438386.png)

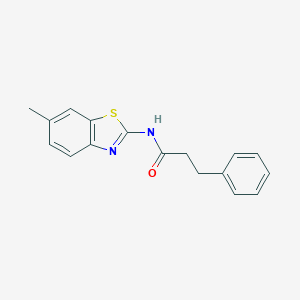

![2-(2-Chloro-5-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B438405.png)